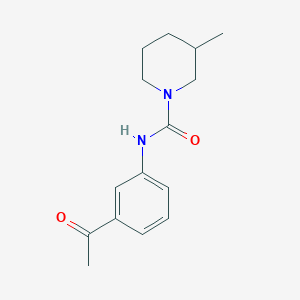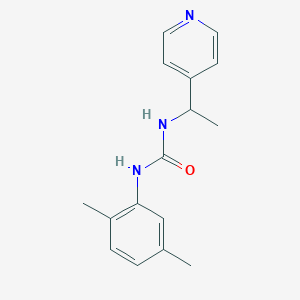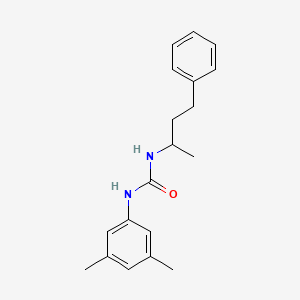![molecular formula C19H22N2O2S B7461031 2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMA-2 and belongs to the class of tryptamine analogs. TMA-2 has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of TMA-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. TMA-2 has also been found to affect other serotonin receptors, including 5-HT1A and 5-HT2C.
Biochemical and Physiological Effects:
TMA-2 has been shown to induce psychedelic effects in humans, including altered perception, mood, and thought processes. It has also been found to increase heart rate and blood pressure, and to cause pupil dilation. TMA-2 has been studied for its potential neuroprotective effects, as it has been found to increase brain-derived neurotrophic factor (BDNF) levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-2 has several advantages as a research tool, including its ability to induce psychedelic effects similar to other tryptamine analogs, its potential neuroprotective effects, and its ability to modulate serotonin receptor activity. However, TMA-2 also has limitations, including its potential for abuse and its lack of selectivity for specific serotonin receptors.
Zukünftige Richtungen
There are several future directions for research on TMA-2. One potential area of investigation is its potential therapeutic use for mental health disorders, such as depression and anxiety. Other potential areas of research include its effects on neuroplasticity and its potential use as a research tool to study the serotonin system in the brain. Further studies are needed to fully understand the mechanism of action and potential applications of TMA-2.
In conclusion, TMA-2 is a chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and use as a research tool.
Synthesemethoden
The synthesis of TMA-2 involves the condensation of 2,4,6-trimethylaniline with ethyl 2-(methylthio)-2-oxoacetate, followed by the reduction of the intermediate product with sodium borohydride. The resulting product is then treated with phenylacetyl chloride to yield TMA-2. This synthesis method has been optimized to obtain high yields of TMA-2.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been studied for its potential applications in various scientific fields, including pharmacology, neurochemistry, and toxicology. It has been found to exhibit psychedelic effects similar to other tryptamine analogs, which has led to its investigation as a potential therapeutic agent for mental health disorders. TMA-2 has also been studied for its potential use as a research tool to study the serotonin system in the brain.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-9-14(2)19(15(3)10-13)21-18(23)12-24-11-17(22)20-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIHEKQTMIXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)



![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
methanone](/img/structure/B7461016.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
